Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO6/c1-23-19(22)15-6-5-10(25-15)9-24-17-8-16-13(7-14(17)20)11-3-2-4-12(11)18(21)26-16/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZOTINEWSUWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate typically involves multiple steps. One common method involves the reaction of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl with methyl furan-2-carboxylate in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analog 1: Methyl [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Molecular Formula : C₁₅H₁₃ClO₅
Molecular Weight : 316.71 g/mol
Functional Groups :
- Chloro (Cl)
- Oxo (C=O)
- Acetate ester (COOCH₃)
Key Features : - Substituent: Acetoxy group (-OCH₂COOCH₃) attached to the chromen core.
- Research Findings:
- Structural data (SMILES, InChI) confirm regioselective substitution at the 7-position. No biological activity is reported, but the acetoxy group may influence electronic properties of the core .
Structural Analog 2: 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl ({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)(phenyl)acetate
Molecular Formula : ~C₂₇H₂₅ClN₂O₆ (estimated)
Molecular Weight : ~533.0 g/mol
Functional Groups :
- Chloro (Cl)
- Oxo (C=O)
- tert-Butoxycarbonyl (Boc)
- Phenyl
Key Features : - The Boc group suggests use as a synthetic intermediate, possibly for prodrug development.
Research Findings : - No explicit data on reactivity or bioactivity, but the Boc-amino group is a common protective strategy in peptide synthesis .
Target Compound: Methyl 5-(((8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate
Molecular Formula : Estimated C₂₀H₁₇ClO₇ (hypothetical)
Molecular Weight : ~411.8 g/mol
Functional Groups :
- Chloro (Cl)
- Oxo (C=O)
- Furan-2-carboxylate methyl ester
Key Features : - Substituent: Furan ring with a methyl ester at position 2, connected via a methyleneoxy linker.
- The furan ring may confer π-π stacking interactions in biological targets, distinct from analogs.
Research Findings :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| Methyl [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | C₁₅H₁₃ClO₅ | 316.71 | Chloro, oxo, acetate ester | Acetoxy group at 7-position; compact substituent |
| 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl ({[(2-methyl-2-propanyl)oxy]carbonyl}amino)(phenyl)acetate | ~C₂₇H₂₅ClN₂O₆ | ~533.0 | Chloro, oxo, Boc, phenyl | Bulky Boc-amino-phenylacetate substituent; synthetic intermediate potential |
| This compound | ~C₂₀H₁₇ClO₇ | ~411.8 | Chloro, oxo, furan-2-carboxylate methyl ester | Furan ring with ester; potential for enhanced lipophilicity |
Biological Activity
Methyl 5-(((8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chloro-substituted chromene moiety and a furan carboxylate. Its molecular formula is with a molecular weight of approximately 373.82 g/mol. The presence of the chloro group and the furan ring suggests potential reactivity and interactions with biological targets.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. They achieve this by blocking pathways involving NF-kB and MAPK signaling .
- Case Study : A study on phenolic derivatives demonstrated that certain derivatives reduced inflammation in LPS-stimulated macrophages by inhibiting nitric oxide (NO) production through suppression of inducible nitric oxide synthase (iNOS) .
Anticancer Activity
The anticancer potential of this compound is also noteworthy:
- Cell Line Studies : In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines. For example, compounds targeting cyclin D1 expression have been noted to halt cell cycle progression in colorectal cancer cells .
- Mechanisms : The mechanisms often involve the modulation of apoptosis-related proteins such as PARP and caspases, leading to increased cell death in cancerous cells while sparing normal cells .
Antimicrobial Activity
The antimicrobial properties are another significant aspect:
- Broad Spectrum Activity : Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Data Summary
Q & A
Q. What are the key structural features influencing the biological activity of this compound?
The compound’s activity arises from its hybrid structure:
- Cyclopenta[c]chromen core : A fused bicyclic system with a keto group at position 4, which enhances π-π stacking interactions in biological targets .
- Chloro substituent (position 8) : Electron-withdrawing effects may improve metabolic stability and target binding .
- Furan-2-carboxylate ester : The methyl ester group increases lipophilicity, potentially aiding cellular permeability . Structural analogs (e.g., methoxy or bromo derivatives) show reduced activity, emphasizing the importance of the chloro and furan moieties .
Q. What synthetic methodologies are commonly employed for constructing the cyclopenta[c]chromen scaffold?
- Stepwise annulation : A Friedel-Crafts acylation followed by cyclization under acidic conditions (e.g., H₂SO₄ or PPA) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 120°C) while maintaining yields >75% .
- Key intermediates : 8-Chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen is alkylated with methyl 5-(bromomethyl)furan-2-carboxylate in DMF/K₂CO₃ .
Q. How is the purity and identity of the compound validated post-synthesis?
- Analytical techniques :
- HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 minutes .
- NMR : Distinct signals include δ 6.8–7.3 ppm (aromatic protons), δ 4.5–5.0 ppm (methyleneoxy group), and δ 3.8–3.9 ppm (ester methyl) .
- Mass spectrometry : ESI-MS m/z 430.1 [M+H]⁺ confirms molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the alkylation step?
- Solvent screening : DMF or DMSO improves solubility of phenolic intermediates compared to THF .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reactivity of the bromomethylfuran intermediate, increasing yields by 15–20% .
- Temperature control : Maintaining 60–70°C prevents decomposition of the furan ester .
Q. What computational strategies predict the compound’s binding affinity to cytochrome P450 enzymes?
- Molecular docking : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). The chloro and keto groups show hydrogen bonding with Arg-212 and hydrophobic interactions with Phe-215 .
- MD simulations : 100-ns trajectories reveal stable binding poses, but the furan ester undergoes partial hydrolysis in aqueous environments .
Q. How can researchers resolve contradictions in reported biological activity data across similar analogs?
- Assay validation : Compare IC₅₀ values using standardized protocols (e.g., ATP-based viability assays vs. fluorescent probes) .
- Structural benchmarking : Cross-test activity against 4-oxo-tetrahydrochromen derivatives (e.g., methoxy vs. chloro variants) to isolate substituent effects .
- Meta-analysis : Pool data from >5 independent studies to identify outliers or assay-specific artifacts .
Q. What strategies mitigate oxidative degradation of the furan-2-carboxylate moiety during storage?
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions .
- Lyophilization : Store as a lyophilized powder under argon, reducing degradation by 40% over 6 months .
Key Methodological Recommendations
- Stereochemical analysis : Use X-ray crystallography (as in ) to confirm the spatial arrangement of the fused ring system.
- In vivo pharmacokinetics : Monitor plasma half-life in rodent models using LC-MS/MS, noting rapid ester hydrolysis to the carboxylic acid metabolite .
- Toxicity profiling : Conduct Ames tests and hERG channel binding assays early to prioritize lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
